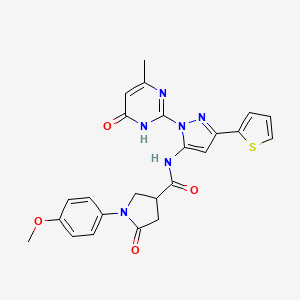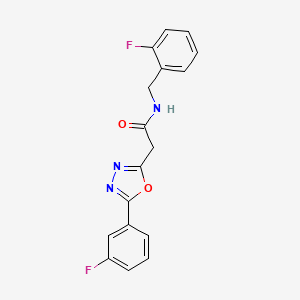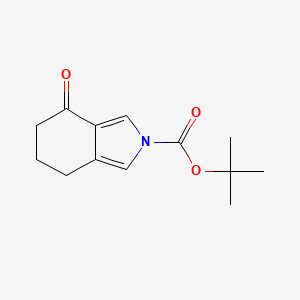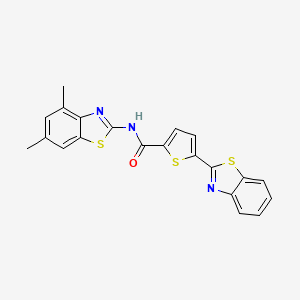
5-(1,3-benzothiazol-2-yl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3-benzothiazol-2-yl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C21H15N3OS3 and its molecular weight is 421.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of related benzothiazole and thiophene derivatives has been extensively studied. Researchers have developed methods for synthesizing a wide range of compounds with similar structures, aiming to explore their potential applications and properties. For example, the work by Al-Omran et al. (2014) discusses the synthesis of benzothiazole derivatives and their evaluation for antitumor activities, providing insights into the methods that could potentially apply to the synthesis and characterization of the compound (Al-Omran, F., Mohareb, R., & El-Khair, A., 2014).
Antimicrobial and Antitumor Applications
Several studies have reported on the antimicrobial and antitumor activities of benzothiazole derivatives. For instance, the synthesis of new benzothiazole acylhydrazones and their evaluation as anticancer agents were detailed by Osmaniye et al. (2018), highlighting the potential therapeutic applications of these compounds (Osmaniye, D., Levent, S., Karaduman, A., Ilgın, S., Özkay, Y., & Kaplancıklı, Z., 2018).
Antioxidant Properties
Research on benzothiazole and thiophene derivatives has also explored their antioxidant properties. For example, Ahmad et al. (2012) synthesized novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides and evaluated their antioxidant activities, indicating the potential for these compounds to act as radical scavengers (Ahmad, M., Siddiqui, H., Gardiner, J., Parvez, M., & Aslam, S., 2012).
Corrosion Inhibition
Benzothiazole derivatives have been studied for their corrosion inhibitory effects. Hu et al. (2016) synthesized benzothiazole derivatives to study their corrosion inhibiting effect against steel in a 1 M HCl solution, showcasing the potential industrial applications of these compounds in protecting metals from corrosion (Hu, Z., Yan-bin, M., Ma, X., Zhu, H., Jun, L., Chao, L., & Cao, D., 2016).
Molecular Docking Studies
Molecular docking studies have been utilized to understand the interaction mechanisms of benzothiazole derivatives with biological targets. Research by Talupur et al. (2021) on the synthesis, characterization, and docking studies of benzothiazole and thiophene derivatives emphasizes the importance of these studies in predicting the biological activity and therapeutic potential of new compounds (Talupur, S. R., Satheesh, K., & Chandrasekhar, K., 2021).
Wirkmechanismus
Target of Action
The primary target of the compound “5-(1,3-benzothiazol-2-yl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide” is currently unknown. The compound is structurally similar to benzothiazole-based compounds, which have been found to exhibit anti-tubercular activity . .
Mode of Action
tuberculosis , suggesting that this compound may also have anti-tubercular activity.
Biochemical Pathways
tuberculosis , suggesting that this compound may interfere with the biochemical pathways essential for the growth and survival of this bacterium.
Result of Action
Based on the structural similarity to other benzothiazole derivatives, it can be hypothesized that it may have anti-tubercular activity .
Eigenschaften
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3OS3/c1-11-9-12(2)18-17(10-11)28-21(23-18)24-19(25)15-7-8-16(26-15)20-22-13-5-3-4-6-14(13)27-20/h3-10H,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSFMULNEBPYMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(S3)C4=NC5=CC=CC=C5S4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)propanamide](/img/structure/B2939985.png)
![N-(2-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2939986.png)

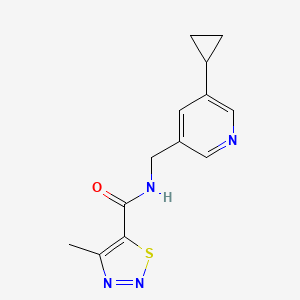
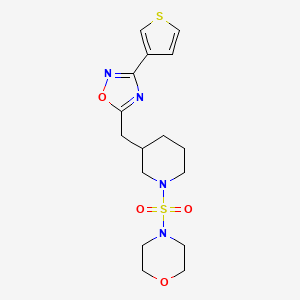
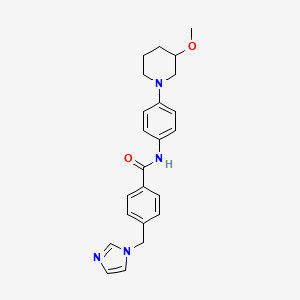
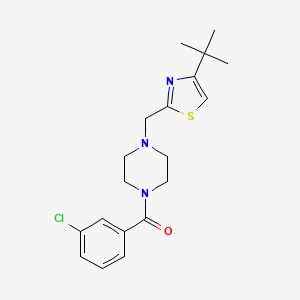

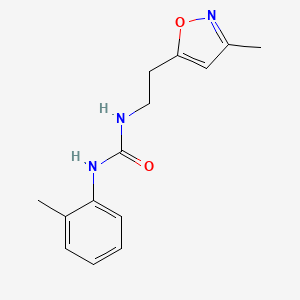
![3-((2-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2939999.png)
![2-[3,5-Bis(trifluoromethyl)anilino]-N-(cyanomethyl)acetamide](/img/structure/B2940000.png)
